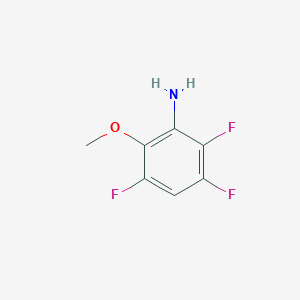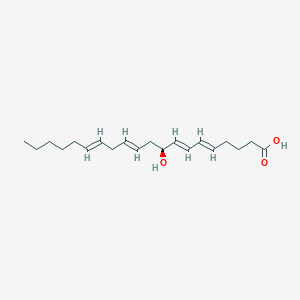
2,3,5-Trifluoro-6-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluoro-6-methoxyaniline is an aromatic amine with the molecular formula C7H6F3NO This compound is characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring, along with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-6-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2,3,5-trifluoronitrobenzene, followed by reduction of the nitro group to an amino group. This process typically involves the following steps:
Nucleophilic Substitution: Reacting 2,3,5-trifluoronitrobenzene with methanol in the presence of a base to introduce the methoxy group.
Reduction: Reducing the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trifluoro-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,5-Trifluoro-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trifluoro-6-methoxyaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparación Con Compuestos Similares
2,3,5-Trifluoro-6-methoxyaniline can be compared with other fluorinated anilines, such as:
2,3,4-Trifluoroaniline: Lacks the methoxy group, which can affect its chemical and biological properties.
2,3,5-Trifluoroaniline: Similar structure but without the methoxy group, leading to differences in reactivity and applications.
2,3,5-Trifluoro-4-methoxyaniline: The position of the methoxy group can influence the compound’s properties and reactivity.
The unique combination of fluorine atoms and a methoxy group in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
1806587-67-6 |
|---|---|
Fórmula molecular |
C7H6F3NO |
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
2,3,5-trifluoro-6-methoxyaniline |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,11H2,1H3 |
Clave InChI |
NLFLNXSTRWTRRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)




![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)




![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)



